molecular formula C7H11N3 B1628645 2,6-Dimethylpyridine-3,4-diamine CAS No. 3726-26-9

2,6-Dimethylpyridine-3,4-diamine

Cat. No.: B1628645
CAS No.: 3726-26-9
M. Wt: 137.18 g/mol
InChI Key: DIRTVLYRIHDHES-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3,4-diamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, and two amino groups at positions 3 and 4 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine-3,4-diamine typically involves the reaction of 2,6-dimethylpyridine with nitrating agents to introduce nitro groups, followed by reduction to form the diamine. One common method involves the nitration of 2,6-dimethylpyridine using nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro groups to amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various acylated or alkylated derivatives.

Scientific Research Applications

2,6-Dimethylpyridine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridine-3,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the amino groups, making it less reactive in certain types of chemical reactions.

    3,4-Diaminopyridine: Lacks the methyl groups, which can affect its steric and electronic properties.

    2,6-Dimethylpyridine-3,5-diamine: Similar structure but with amino groups at different positions, leading to different reactivity and applications.

Uniqueness

2,6-Dimethylpyridine-3,4-diamine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The combination of methyl and amino groups on the pyridine ring makes it a valuable intermediate in organic synthesis and a candidate for various scientific and industrial applications.

Properties

IUPAC Name

2,6-dimethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRTVLYRIHDHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602009
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3726-26-9
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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